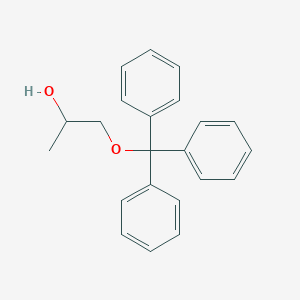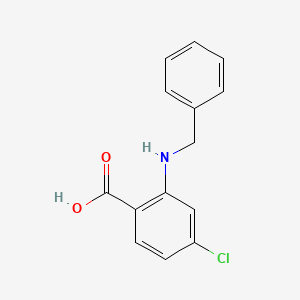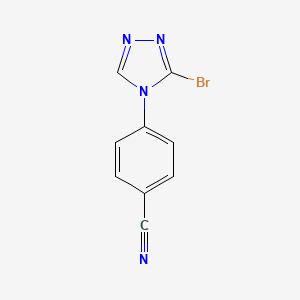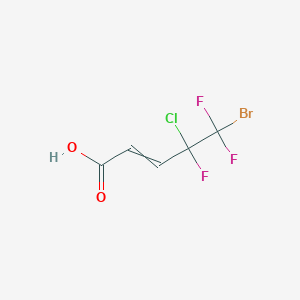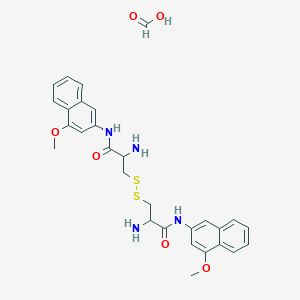![molecular formula C96H86N4O2S4 B14081659 2-[2-[[20-[[3-(Dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14081659.png)
2-[2-[[20-[[3-(Dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ITIC-M: is a non-fullerene acceptor molecule used primarily in the field of organic photovoltaics (OPVs). It is known for its strong and broad absorption from visible to near-infrared regions, making it an excellent candidate for high-efficiency polymer solar cells . The compound belongs to the family of ITIC derivatives, which have been instrumental in advancing the performance of OPVs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ITIC-M involves multiple steps, starting with the preparation of intermediate compounds that are subsequently coupled to form the final product. The process typically includes:
Synthesis of Intermediate Compounds: This involves the preparation of key building blocks through various organic reactions such as Suzuki coupling, Stille coupling, and Knoevenagel condensation.
Coupling Reactions: The intermediate compounds are then coupled under specific conditions to form the ITIC-M molecule.
Industrial Production Methods: Industrial production of ITIC-M follows similar synthetic routes but is optimized for scalability and cost-effectiveness. High-throughput techniques such as blade coating are employed to manufacture large quantities of the compound for use in OPVs .
Analyse Des Réactions Chimiques
Types of Reactions: ITIC-M undergoes various chemical reactions, including:
Oxidation: ITIC-M can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of ITIC-M, making it suitable for different applications.
Substitution: Substitution reactions involving ITIC-M can introduce different functional groups, altering its chemical and physical properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized ITIC-M derivatives, while substitution can result in functionalized ITIC-M molecules with different properties .
Applications De Recherche Scientifique
Chemistry: ITIC-M is extensively used in the development of high-efficiency OPVs. Its strong absorption and good energy level alignment with low band-gap polymers make it a valuable component in solar cell research .
Biology and Medicine:
Industry: In addition to its use in OPVs, ITIC-M is explored for applications in flexible electronics, light-emitting diodes (LEDs), and other optoelectronic devices .
Mécanisme D'action
Molecular Targets and Pathways: The mechanism of action of ITIC-M in OPVs involves the absorption of light, leading to the generation of excitons (electron-hole pairs). These excitons are then separated at the donor-acceptor interface, resulting in the generation of free charge carriers that contribute to the electric current .
Pathways Involved:
Exciton Generation: Absorption of photons leads to the formation of excitons.
Exciton Dissociation: Excitons dissociate at the donor-acceptor interface, facilitated by the energy level alignment between ITIC-M and the donor polymer.
Charge Transport: The separated charge carriers are transported to the respective electrodes, generating an electric current.
Comparaison Avec Des Composés Similaires
ITIC: The parent compound of ITIC-M, known for its high efficiency in OPVs.
ITIC-Th: A derivative with thiophene flanking units, offering different optoelectronic properties.
ITIC-4F: A fluorinated derivative with enhanced electron mobility and stability
Uniqueness of ITIC-M: ITIC-M stands out due to its unique molecular structure, which provides a balance between strong absorption, good energy level alignment, and excellent charge transport properties. This makes it a versatile and highly efficient acceptor molecule for various optoelectronic applications .
Propriétés
Formule moléculaire |
C96H86N4O2S4 |
|---|---|
Poids moléculaire |
1456.0 g/mol |
Nom IUPAC |
2-[2-[[20-[[3-(dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C96H86N4O2S4/c1-7-11-15-19-23-61-29-37-67(38-30-61)95(68-39-31-62(32-40-68)24-20-16-12-8-2)81-53-78-82(54-77(81)91-87(95)93-83(105-91)51-71(103-93)49-79-85(65(55-97)56-98)75-47-59(5)27-45-73(75)89(79)101)96(69-41-33-63(34-42-69)25-21-17-13-9-3,70-43-35-64(36-44-70)26-22-18-14-10-4)88-92(78)106-84-52-72(104-94(84)88)50-80-86(66(57-99)58-100)76-48-60(6)28-46-74(76)90(80)102/h27-54H,7-26H2,1-6H3 |
Clé InChI |
POPQTDZOTZRWQX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=C(C7=O)C=CC(=C8)C)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)C)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[7-[[2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide](/img/structure/B14081577.png)

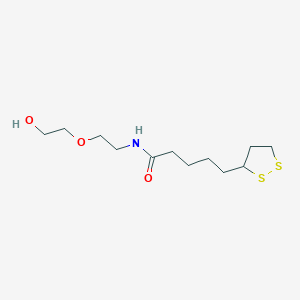
![5-(5-chloro-2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081611.png)
![8-(4-bromophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14081613.png)
![[4-(3-Hydroxy-3-methyloct-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B14081619.png)
![1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14081625.png)
